

# A Technical Guide to 2-Bromobutanal (C<sub>4</sub>H<sub>7</sub>BrO): Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Bromobutanal

Cat. No.: B1282435

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For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Bromobutanal** is a versatile and highly reactive organic compound with the molecular formula C<sub>4</sub>H<sub>7</sub>BrO.[1] As an alpha-bromoaldehyde, it possesses two key reactive sites: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing position.[2] This dual reactivity makes it a valuable intermediate in a wide array of chemical transformations, particularly in the synthesis of complex molecular architectures for pharmaceuticals and fine chemicals.[2] Its structure includes a chiral center, making it a key precursor for stereoselective synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and applications, with a focus on its role in drug development.

## Molecular Properties and Identification

**2-Bromobutanal** is a colorless to pale-yellow liquid with a characteristic pleasant odor.[1] It is denser than water and insoluble in it.[1] The presence of the bromine atom at the alpha position to the carbonyl group significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Properties

Property	Value
IUPAC Name	2-bromobutanal[1][3]
Synonyms	2-bromobutyraldehyde, α-Bromobutyraldehyde[3]
CAS Number	24764-97-4[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO[1][2][3]
Molecular Weight	151.00 g/mol [1][2][3]
Canonical SMILES	CCC(C=O)Br[1]
InChI Key	HAIGSNHRJAADFJ-UHFFFAOYSA-N[1][2]
Appearance	Colorless to pale-yellow liquid[1]
Odor	Pleasant[1]

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Bromobutanal**. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data

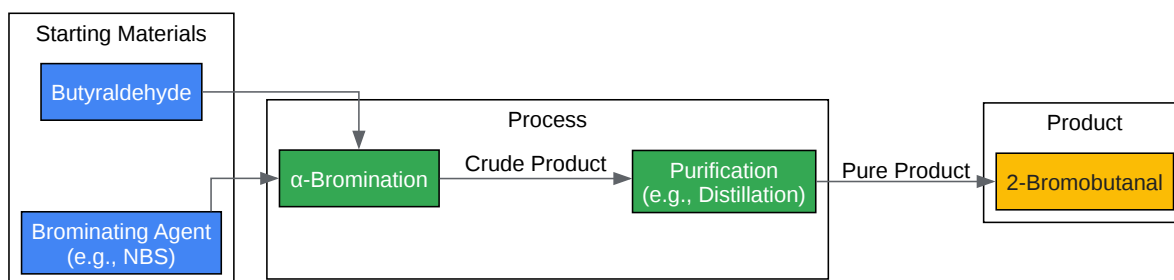
Technique	Key Feature	Approximate Value / Observation
$^1\text{H}$ NMR	Aldehydic Proton (CHO)	9.0 - 10.0 ppm[1]
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O)	190 - 200 ppm[1]
Carbon-Bromine (C-Br)	50 - 60 ppm[1]	
Infrared (IR)	Carbonyl Stretch (C=O)	$\sim 1730\text{ cm}^{-1}$ (strong, sharp)[1]
Aldehydic C-H Stretch	2700 - 2860 $\text{cm}^{-1}$ (two bands) [1]	
Mass Spec. (MS)	Molecular Ion Peaks ( $\text{M}^+$ )	m/z 149 and 151 (approx. 1:1 ratio)[1]

The proton NMR spectrum shows a highly deshielded aldehydic proton, a characteristic feature for aldehydes.[1] In the  $^{13}\text{C}$  NMR spectrum, the carbonyl carbon signal appears significantly downfield.[1] The IR spectrum is dominated by a strong carbonyl absorption band.[1] Finally, the mass spectrum displays a distinctive pair of molecular ion peaks of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[1]

## Synthesis and Reactivity

### Synthesis Methodologies

**2-Bromobutanal** is typically synthesized through the alpha-bromination of butyraldehyde. This reaction involves treating butyraldehyde with a brominating agent, often in an organic solvent, to substitute a hydrogen atom on the alpha-carbon with bromine.[1] Stereoselective methods have also been developed using organocatalysis to produce enantiomerically pure forms of the compound, which are highly valuable in pharmaceutical synthesis.[1]

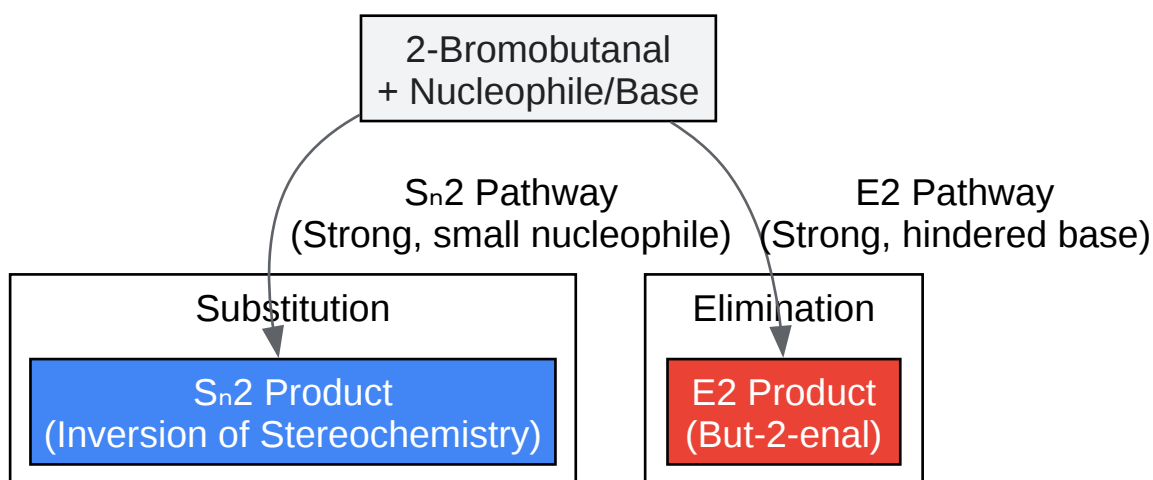


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Caption: General workflow for the synthesis of **2-Bromobutanal**.

## Chemical Reactivity

The reactivity of **2-Bromobutanal** is governed by its two functional groups. It can undergo nucleophilic addition at the carbonyl group and nucleophilic substitution or elimination at the C-Br bond.[2] In nucleophilic substitution, the bromide ion is an excellent leaving group, making **2-Bromobutanal** significantly more reactive than its chloro-analogue.[4] The reaction can proceed via an S<sub>N</sub>2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry, or an S<sub>N</sub>1 mechanism under conditions that favor carbocation formation.[2] Concurrently, elimination reactions (e.g., E2) can occur in the presence of a strong, sterically hindered base to form but-2-enal.[2]



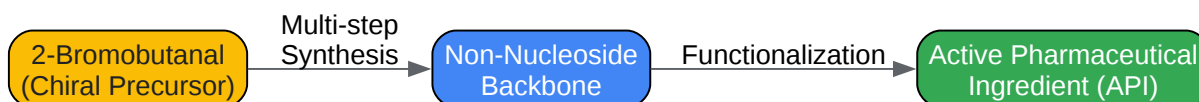
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Caption: Competing  $S_N2$  and E2 reaction pathways for **2-Bromobutanal**.

## Applications in Research and Drug Development

**2-Bromobutanal** is a crucial building block in synthesizing a variety of organic compounds.<sup>[1]</sup>

- **Intermediate for Complex Molecules:** Its reactive functional groups allow it to serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.<sup>[1]</sup>
- **Grignard Reagents:** It can be reacted with magnesium to form a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.<sup>[1]</sup>
- **Drug Discovery:** A primary application lies in the synthesis of non-nucleoside analogues, which are a class of compounds investigated for antiviral and antitumor properties.<sup>[1][2]</sup> These molecules often require a specific stereochemistry, which can be established using enantiopure **2-Bromobutanal**.



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Caption: Role of **2-Bromobutanal** as a precursor in drug development.

## Experimental Protocols

### Protocol: Synthesis of 2-Bromobutanal via $\alpha$ -Bromination

This protocol describes a general procedure for the acid-catalyzed bromination of butyraldehyde.

- Materials: Butyraldehyde, N-Bromosuccinimide (NBS), Acetic Acid (catalyst), Dichloromethane (solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.
- Procedure:
  - In a fume hood, dissolve butyraldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
  - Add a catalytic amount of acetic acid.
  - Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.
  - Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  - Purify the crude product by vacuum distillation to yield pure **2-Bromobutanal**.

### Protocol: Qualitative Comparison of Reactivity

This protocol demonstrates the higher reactivity of **2-Bromobutanal** compared to an analogous chloro-compound using a silver nitrate test, which relies on the precipitation of the silver halide.

[4]

- Materials: **2-Bromobutanal**, 2-Chlorobutanal, 1% Ethanolic Silver Nitrate solution, test tubes.
- Procedure:
  - Label two clean, dry test tubes.
  - Add 5 drops of **2-Bromobutanal** to the first test tube.
  - Add 5 drops of 2-Chlorobutanal to the second test tube.
  - To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.
  - Observe the tubes for the formation of a precipitate.
- Expected Results: A creamy-white precipitate of silver bromide (AgBr) will form rapidly in the test tube containing **2-Bromobutanal**. The formation of a white silver chloride (AgCl) precipitate in the other tube will be significantly slower, demonstrating the superior leaving group ability of bromide and the higher reactivity of **2-Bromobutanal** in  $S_N1$ -type reactions.

[4]

## Safety and Handling

**2-Bromobutanal** is a reactive and potentially hazardous chemical.

- Hazards: It is considered an irritant to the skin, eyes, and respiratory system.[1] Like other organic bromides, it may be toxic if ingested, inhaled, or absorbed through the skin.[1]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.

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## References

- 1. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
- 2. 2-Bromobutanal (CAS 24764-97-4)|Alpha-Bromoaldehyde [benchchem.com]
- 3. 2-Bromobutanal | C<sub>4</sub>H<sub>7</sub>BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromobutanal (C<sub>4</sub>H<sub>7</sub>BrO): Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282435#2-bromobutanal-molecular-formula-c4h7bro]

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